molecular formula C19H23F3N2O2 B5504022 (1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5504022
M. Wt: 368.4 g/mol
InChI Key: QALWMQLVPRAEOI-GOEBONIOSA-N
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Description

This compound is part of a class of chemicals that include diazabicyclononanes, which are of significant interest due to their structural properties and potential for various applications in chemistry and pharmacology. The structure contains a bicyclic skeleton with notable features such as a trifluoromethyl group, which can impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of diazabicyclononanes typically involves multistep chemical reactions, including condensation and cyclization processes. For example, the synthesis can start from diethyl 1, 3-acetonedicarboxylate combined with formaldehyde and amino acids to produce nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives (Vlasova et al., 2015). These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

Diazabicyclononanes, including variants similar to the compound , exhibit interesting molecular structures, as revealed by X-ray crystallography and NMR studies. These studies show the compound's bicyclic nature and the spatial arrangement of its atoms, which are critical for its chemical behavior and interactions (Weber et al., 2001).

Chemical Reactions and Properties

Compounds like the one described often engage in various chemical reactions, including those that demonstrate their reactivity towards different chemical groups. Their properties, such as reactivity with nicotinic acetylcholine receptors, are influenced by their structural motifs and the presence of specific functional groups (Eibl et al., 2013).

Scientific Research Applications

Structural and Conformational Analysis

  • Structural Properties : The compound "(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one" shares structural similarities with 3,7-diazabicyclo[3.3.1]nonanes. These compounds typically exhibit significant structural properties such as axial N-atoms arrangement and a bicyclic skeleton. The repulsion between these axial N-atoms is indicated by distortion in cyclohexane chairs and increased N⋅⋅⋅N distances, contributing to unique structural characteristics (Weber et al., 2001).

Interaction with Receptors

  • nAChR Interaction : Derivatives of 3,7-diazabicyclo[3.3.1]nonane, a structurally related compound, have shown interaction with nicotinic acetylcholine receptors (nAChRs). These compounds demonstrate affinity and subtype selectivity for α4β2(∗) nAChRs. The hydrogen bond acceptor systems in these derivatives significantly impact their interaction with nAChRs, indicating potential applications in receptor-targeted therapies (Eibl et al., 2013).

Synthesis and Chemical Reactions

  • Ene Synthesis : The compound's related chemical structures are utilized in ene synthesis of bicyclic arylmethylenedihydropyrazoles. This implies its potential application in the synthesis of complex organic compounds, contributing to advancements in organic chemistry and synthesis techniques (Martinez et al., 2002).

Conformational Studies

  • Conformational Study : Studies on similar diazabicyclanones and diazabicyclanols have revealed insights into their conformational behavior. The ketones in these compounds adopt specific conformations in solution, and their crystal structures provide vital information about their stability and interactions. Such insights are crucial for understanding the behavior of similar compounds like "this compound" in different environments (Gálvez et al., 1985).

Photolysis and Photoaffinity Labeling

  • Photoaffinity Labeling : Compounds with diazotrifluoropropionyl groups, closely related to the trifluoromethyl group in the queried compound, have been used in photoaffinity labeling. These compounds undergo photolysis with less rearrangement, making them suitable for labeling enzymes, indicating potential applications in biochemistry and molecular biology (Chowdhry et al., 1976).

Drug Synthesis and Biological Activity

  • Synthesis and Biological Activity : Similar diazabicyclo[3.3.1]nonan-9-one derivatives have been synthesized for studying their biological activity and toxicity. These studies are significant for developing new pharmaceuticals and understanding the pharmacological properties of structurally related compounds (Malmakova et al., 2021).

  • Antibacterial Activity : Derivatives of 3-azabicyclo[3.3.1]nonan-9-ones, which are structurally related, have shown antimicrobial activity against various bacterial strains. This indicates the potential application of the queried compound in antimicrobial research and development (Rani et al., 2010).

properties

IUPAC Name

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c1-2-8-24-16-7-6-14(18(24)26)11-23(12-16)17(25)10-13-4-3-5-15(9-13)19(20,21)22/h3-5,9,14,16H,2,6-8,10-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWMQLVPRAEOI-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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